molecular formula C15H14N2O2 B1179757 N-benzyl-N-(2-cyanoethyl)-2-furamide

N-benzyl-N-(2-cyanoethyl)-2-furamide

Cat. No.: B1179757
M. Wt: 254.289
InChI Key: GSQLSTSJEVZKPS-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-cyanoethyl)-2-furamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a furamide group linked to a benzyl group and a cyanoethyl moiety. Researchers are exploring its potential as a key intermediate or building block in the synthesis of more complex molecules. The structural features of this compound, specifically the N-benzyl and 2-cyanoethyl groups, are known to be present in various pharmacologically active molecules. For instance, similar N-benzylamide scaffolds have been investigated in other contexts for their potential biological activities . The precise mechanism of action for this compound is dependent on the specific research application and is a subject of ongoing study. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.289

IUPAC Name

N-benzyl-N-(2-cyanoethyl)furan-2-carboxamide

InChI

InChI=1S/C15H14N2O2/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2

InChI Key

GSQLSTSJEVZKPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications References
N-Benzyl-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl, acetyl group 259.3 g/mol Hindered cis-trans isomerism in solution; studied via NMR
N,N-Bis(2-cyanoethyl)-2-furamide Dual 2-cyanoethyl groups 217.22 g/mol High polarity; potential use in kinase inhibition
N-Benzyl-2-acetamido-3-methoxypropionamide Methoxy, acetamido groups 280.3 g/mol Potent anticonvulsant (ED₅₀ = 4.5 mg/kg in mice)
N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Benzoylphenyl, hydroxyphenyl ~375 g/mol* Anti-hyperlipidemic activity

*Estimated based on structural formula.

Physicochemical Properties

  • Solubility: The 2-cyanoethyl group in N,N-bis(2-cyanoethyl)-2-furamide enhances polarity compared to benzyl or furan-2-ylmethyl substituents, likely improving aqueous solubility .
  • Conformational Stability: Analogs like N-benzyl-N-(furan-2-ylmethyl)acetamide exhibit hindered rotational equilibria (cis-trans isomerism), detectable via NMR . Similar steric effects may occur in the target compound due to the benzyl and cyanoethyl groups.

Key Research Findings and Data

Stereochemical Influence on Activity

  • Example : The (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide exhibits 22-fold greater anticonvulsant activity than the (S)-isomer (ED₅₀ = 4.5 vs. >100 mg/kg) . This highlights the critical role of stereochemistry in activity, a factor that must be considered for the target compound if chiral centers exist.

Toxicity and Selectivity

  • Protective Index (PI): For (R)-N-benzyl-2-acetamido-3-methoxypropionamide, PI values in rodents exceed 130, indicating low neurotoxicity relative to efficacy . Cyanoethyl-containing analogs may require similar toxicity profiling.

Preparation Methods

Route 1: Amide Coupling Using 2-Furoyl Chloride

This method leverages 2-furoyl chloride () as the acylating agent, reacting with N-benzyl-N-(2-cyanoethyl)amine.

Synthesis of 2-Furoyl Chloride

2-Furoic acid is refluxed with excess thionyl chloride (SOCl₂) at 70–80°C for 4–6 hours. The crude product is distilled under reduced pressure (b.p. 60–65°C at 15 mmHg), yielding 2-furoyl chloride in >90% purity.

Preparation of N-Benzyl-N-(2-Cyanoethyl)amine

  • Step 1 : Benzylamine is alkylated with acrylonitrile in a 1:1 molar ratio using methanol as the solvent.

  • Step 2 : The reaction is catalyzed by K₂CO₃ at 50°C for 12 hours, achieving 85% yield.

Reaction Scheme :
Benzylamine+AcrylonitrileK2CO3,MeOHN-Benzyl-N-(2-cyanoethyl)amine\text{Benzylamine} + \text{Acrylonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeOH}} \text{N-Benzyl-N-(2-cyanoethyl)amine}

Amide Bond Formation

N-Benzyl-N-(2-cyanoethyl)amine is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Furoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (TEA, 2 equiv). The mixture is stirred at room temperature for 6 hours, yielding the target compound after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

ParameterValueSource
Yield78–82%
Purity (HPLC)95–97%
Reaction Time6 hours

Route 2: Alkylation of Preformed 2-Furamide Derivatives

An alternative approach involves alkylating 2-furamide intermediates with benzyl and cyanoethyl groups.

Synthesis of 2-Furamide Core

Ethyl 2-furoate is hydrolyzed to 2-furoic acid using NaOH (2M, 80°C, 2 hours). The acid is converted to its acid chloride as in Route 1.

Sequential Alkylation

  • Step 1 : 2-Furoyl chloride is reacted with benzylamine in DCM/TEA to form N-benzyl-2-furamide (yield: 75%).

  • Step 2 : The secondary amine is alkylated with 2-chloroacetonitrile using NaH as a base in DMF at 60°C for 8 hours.

Reaction Scheme :
N-Benzyl-2-furamide+ClCH2CNNaH, DMFN-Benzyl-N-(2-cyanoethyl)-2-furamide\text{N-Benzyl-2-furamide} + \text{ClCH}_2\text{CN} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Key Data :

ParameterValueSource
Yield (Step 2)65–70%
Purity (NMR)93%

Optimization and Catalytic Innovations

Solvent and Base Selection

  • Polar aprotic solvents (DMF, THF) enhance alkylation rates but may reduce selectivity due to side reactions.

  • TEA vs. DIPEA : DIPEA (N,N-diisopropylethylamine) improves yields in moisture-sensitive reactions (e.g., 82% vs. 75% with TEA).

Catalytic Approaches

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation under biphasic conditions (water/DCM), reducing reaction time to 4 hours.

  • Microwave-assisted synthesis : Irradiation at 100°C for 1 hour increases yield to 88% in Route 1.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.55 (dd, J = 3.4 Hz, 1H, furan H-4), 4.35 (s, 2H, N-CH₂-Ph), 3.70 (t, J = 6.2 Hz, 2H, N-CH₂-CH₂-CN).

  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O amide).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at RT 8.2 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) and low temperatures (0°C) minimize di-alkylation.

  • Hydrolysis of nitrile : Anhydrous conditions (molecular sieves) prevent CN group degradation.

Scalability Considerations

  • Continuous flow systems : Microreactors improve heat transfer in exothermic amidation steps, enabling gram-scale production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-benzyl-N-(2-cyanoethyl)-2-furamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Condensation of furan-2-carboxylic acid derivatives with benzylamine and 2-cyanoethylamine using carbodiimides (e.g., DCC or EDCI) as coupling agents in anhydrous solvents like dichloromethane (DCM) .
  • Functional group protection : Temporary protection of the cyano group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions .
  • Intermediate characterization : Intermediates are analyzed via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity, with mass spectrometry (MS) validating molecular weights .

Q. What spectroscopic techniques are critical for confirming the structure of This compound?

  • Key techniques :

  • NMR spectroscopy : 1H^1H-NMR identifies aromatic protons (furan and benzyl groups) and the cyanoethyl chain (δ2.53.5ppm\delta \sim 2.5–3.5 \, \text{ppm}). 13C^{13}C-NMR confirms carbonyl (amide) and nitrile (120ppm\sim 120 \, \text{ppm}) groups .
  • FT-IR : Peaks at 2240cm1\sim 2240 \, \text{cm}^{-1} (C≡N stretch) and 1650cm1\sim 1650 \, \text{cm}^{-1} (amide C=O) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Ensures exact mass matches theoretical calculations .

Q. How is This compound purified, and what challenges arise during scale-up?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the compound. Recrystallization in ethanol/water improves purity .
  • Challenges :

  • Solubility : Low solubility in polar solvents complicates large-scale crystallization.
  • Byproduct formation : Competing reactions during amidation require strict stoichiometric control of reagents .

Advanced Research Questions

Q. How does the electron-withdrawing cyanoethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic insight : The cyano group stabilizes adjacent negative charges, enhancing the leaving group ability in SN2 reactions. Computational studies (DFT) predict activation barriers for substitutions at the benzyl or furan positions .
  • Experimental validation : Kinetic studies using 1H^1H-NMR to monitor reaction progress with varying nucleophiles (e.g., thiols, amines) .

Q. What neuroprotective mechanisms are hypothesized for This compound based on structural analogs?

  • Proposed mechanisms :

  • Mitochondrial protection : Inhibition of ROS generation in neuronal cells exposed to neurotoxins (e.g., rotenone), measured via fluorescence assays (DCFH-DA probe) .
  • Enzyme modulation : Competitive inhibition of monoamine oxidase B (MAO-B), validated via enzyme kinetics (Lineweaver-Burk plots) .
    • In vitro models : Primary cortical neurons treated with glutamate or β-amyloid to simulate neurodegenerative pathways .

Q. How do structural modifications (e.g., halogenation of the benzyl group) affect bioactivity?

  • SAR studies :

  • Halogenated derivatives : Chloro or fluoro substituents at the benzyl para-position enhance blood-brain barrier permeability (logP calculations) and MAO-B inhibition (IC50_{50} reduced by 30–50% vs. parent compound) .
  • Cyano group replacement : Substitution with carboxyl groups reduces neuroprotective efficacy, highlighting the nitrile’s role in stabilizing transition states .

Q. What analytical challenges arise in quantifying This compound in biological matrices, and how are they addressed?

  • Challenges :

  • Matrix interference : Plasma proteins and lipids obscure LC-MS signals.
  • Low concentration : Limits of detection (LOD) < 1 ng/mL require sensitive instrumentation.
    • Solutions :
  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution .
  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions for the compound (e.g., m/z 325 → 181) improve specificity .

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